molecular formula C21H23Cl2N3O B4766212 4-(2,6-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide

4-(2,6-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide

Cat. No. B4766212
M. Wt: 404.3 g/mol
InChI Key: DSSLJBYMTLKINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,6-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide, also known as SB-742457, is a chemical compound that belongs to the class of piperazine carboxamides. This compound has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and schizophrenia.

Mechanism of Action

The exact mechanism of action of 4-(2,6-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT2C receptor, which is involved in the regulation of mood, anxiety, and appetite. By blocking the activity of this receptor, 4-(2,6-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide may help to alleviate symptoms of anxiety, depression, and other related disorders.
Biochemical and Physiological Effects
Studies have shown that 4-(2,6-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide can produce a range of biochemical and physiological effects in animal models. These include increased levels of serotonin and dopamine in the brain, as well as changes in the activity of various neurotransmitters and neuropeptides. These effects are thought to contribute to the anxiolytic, antidepressant, and antipsychotic properties of 4-(2,6-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(2,6-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide is its high selectivity for the 5-HT2C receptor, which reduces the risk of unwanted side effects. In addition, the compound has been shown to have good oral bioavailability and a long half-life, making it suitable for use in preclinical studies. However, one limitation of 4-(2,6-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide is its relatively low potency, which may require higher doses to achieve therapeutic effects.

Future Directions

There are several potential future directions for research on 4-(2,6-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide. These include:
1. Further investigation of the mechanism of action of 4-(2,6-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide, including its effects on other neurotransmitter systems and signaling pathways.
2. Development of more potent analogs of 4-(2,6-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide that may have improved therapeutic efficacy.
3. Clinical trials to evaluate the safety and efficacy of 4-(2,6-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide in humans with anxiety, depression, and other related disorders.
4. Investigation of the potential use of 4-(2,6-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide in the treatment of drug addiction and alcoholism.
Conclusion
In conclusion, 4-(2,6-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide is a promising compound that has been extensively studied for its potential therapeutic applications in various diseases. Its high selectivity for the 5-HT2C receptor and good oral bioavailability make it a suitable candidate for further investigation. Future research may help to elucidate its mechanism of action and identify new therapeutic applications for this compound.

Scientific Research Applications

4-(2,6-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. In addition, 4-(2,6-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide has been investigated for its potential use in the treatment of drug addiction and alcoholism.

properties

IUPAC Name

4-[(2,6-dichlorophenyl)methyl]-N-(2,3-dihydro-1H-inden-5-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2N3O/c22-19-5-2-6-20(23)18(19)14-25-9-11-26(12-10-25)21(27)24-17-8-7-15-3-1-4-16(15)13-17/h2,5-8,13H,1,3-4,9-12,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSLJBYMTLKINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)N3CCN(CC3)CC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,6-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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